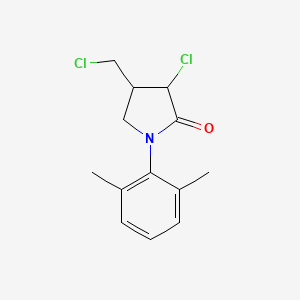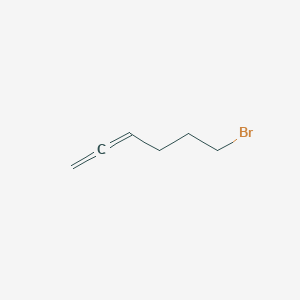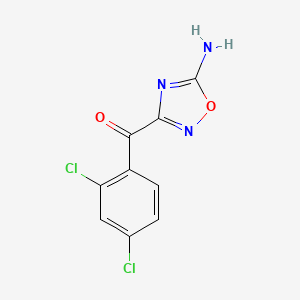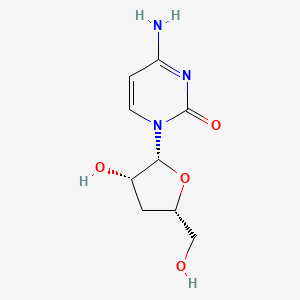
1-(3-Deoxypentofuranosyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Deoxypentofuranosyl)cytosine is a nucleoside analog that plays a significant role in biochemical research and therapeutic applications. This compound is structurally similar to cytosine, a pyrimidine base found in DNA and RNA, but it features a modified sugar moiety, specifically a 3-deoxypentofuranose. This modification can influence the compound’s biochemical properties and interactions, making it a valuable tool in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxypentofuranosyl)cytosine typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with a cytosine base. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Common reagents used in this synthesis include phosphoramidites and weak acids as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Deoxypentofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cytosine base, potentially forming products like 5-hydroxymethylcytosine.
Reduction: This reaction can reduce the cytosine base to form dihydrocytosine.
Substitution: This reaction can involve the replacement of functional groups on the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxymethylcytosine, while substitution reactions can produce a variety of modified nucleosides .
Wissenschaftliche Forschungsanwendungen
1-(3-Deoxypentofuranosyl)cytosine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It serves as a probe to study DNA and RNA interactions and modifications.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 1-(3-Deoxypentofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of DNA replication or transcription, making it a potent antiviral or anticancer agent. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
5-Fluorocytosine: A fluorinated analog of cytosine used as an antifungal agent.
1-(2-Deoxyribofuranosyl)cytosine: Another nucleoside analog with a different sugar moiety.
Uniqueness: 1-(3-Deoxypentofuranosyl)cytosine is unique due to its modified sugar moiety, which can alter its biochemical properties and interactions compared to other cytosine analogs. This uniqueness makes it a valuable tool in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
58526-07-1 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8+/m0/s1 |
InChI-Schlüssel |
ZHHOTKZTEUZTHX-VMHSAVOQSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO |
Kanonische SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


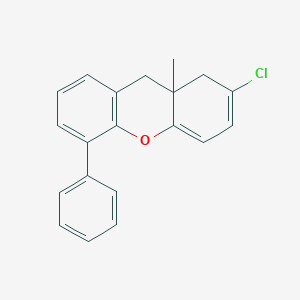
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

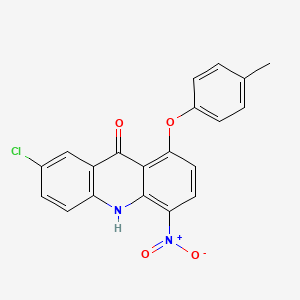
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
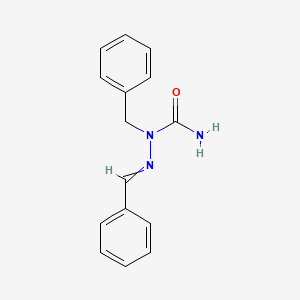
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
